2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of 1,3-diphenylpropane-1,3-dione with 2-cyanomethylpyrazole in the presence of a base such as piperidine. The reaction is carried out in N,N-dimethylformamide (DMF) under reflux conditions for several hours. After the reaction is complete, the product is isolated by filtration and recrystallized from acetic acid to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have provided insights into the binding interactions between the compound and its target proteins.
類似化合物との比較
Similar Compounds
2-Cyanopyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Another class of compounds with a similar scaffold, known for their CDK2 inhibitory activity.
Uniqueness
2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further development as an anticancer agent .
生物活性
Overview
2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its potential therapeutic applications, particularly in oncology and infectious diseases.
The compound's IUPAC name is this compound with the molecular formula C20H14N4. Its structure contributes to its biological activity, particularly its ability to interact with various molecular targets.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation; thus, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism has been linked to the compound's anticancer properties, making it a candidate for further development as an anticancer agent .
Anticancer Activity
Several studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. For instance:
- Study 1 : A study reported that derivatives of pyrazolo[1,5-a]pyrimidine showed significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .
- Study 2 : Another investigation focused on the synthesis of fused pyrimidine derivatives and evaluated their activity as Aurora-A kinase inhibitors. The results suggested that this compound derivatives exhibited promising antitumor activity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains, indicating potential as an antimicrobial agent. The specific mechanisms of action against microbes are still under investigation but may involve interference with bacterial DNA replication or protein synthesis.
Research Findings and Data
The following table summarizes key findings from recent studies on the biological activities of this compound:
Case Study 1: Antitumor Efficacy
A research team synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives including the target compound and assessed their cytotoxicity using MTT assays. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells.
Case Study 2: Mechanistic Insights
Another study utilized flow cytometry to analyze cell cycle distribution in HeLa cells treated with the compound. Results showed an accumulation of cells in the G0/G1 phase, supporting the hypothesis that CDK2 inhibition leads to cell cycle arrest.
特性
IUPAC Name |
2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-14-17(13-21)20-22-18(15-8-4-2-5-9-15)12-19(24(20)23-14)16-10-6-3-7-11-16/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLXTOVJFNHBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。